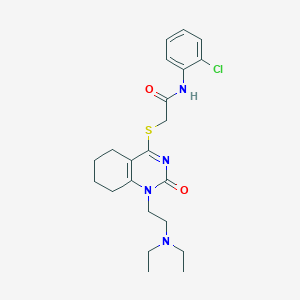

N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)13-14-27-19-12-8-5-9-16(19)21(25-22(27)29)30-15-20(28)24-18-11-7-6-10-17(18)23/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQXSZMKSSLEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a hexahydroquinazolin backbone. Its molecular formula is , with a molecular weight of approximately 421.01 g/mol. The presence of the diethylamino group suggests potential interactions with biological systems involving neurotransmitter pathways.

Research indicates that this compound exhibits significant activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and a target in cancer immunotherapy. Inhibition of IDO can enhance immune responses against tumors and improve the efficacy of various cancer treatments .

Anticancer Properties

Several studies have documented the anticancer properties of this compound through various mechanisms:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Synergistic Effects : When combined with traditional chemotherapeutics, this compound has shown enhanced anti-tumor effects, suggesting its utility in combination therapy .

Immunomodulatory Effects

The compound's ability to modulate immune responses is particularly noteworthy. By inhibiting IDO activity:

- Enhanced T-cell Activation : Studies indicate that treatment with this compound leads to increased activation of T-cells in tumor microenvironments.

- Reduction in Tumor-Induced Immunosuppression : The modulation of IDO activity helps to counteract the immunosuppressive effects often observed in cancer patients .

Case Studies

- Phase III Clinical Trials : A recent Phase III trial highlighted the efficacy of this compound in patients with advanced solid tumors. The results showed a significant increase in overall survival rates when used alongside standard therapies .

- Preclinical Models : In mouse models of melanoma and breast cancer, administration of this compound resulted in marked tumor regression compared to controls .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Structural Features

The compound includes:

- A chlorophenyl group , which may enhance lipophilicity and biological activity.

- A diethylaminoethyl moiety , contributing to its pharmacological properties.

- A thioacetamide linkage , known for its versatility in biological applications.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide as antimicrobial agents . For instance, derivatives of thioacetamides have shown promising results against various bacterial strains and fungi. These compounds are evaluated using methods such as the turbidimetric method to assess their effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have been tested against various cancer cell lines, including breast cancer cells (MCF7). Studies employing the Sulforhodamine B assay have indicated significant cytotoxic effects against these cell lines, with some derivatives exhibiting IC values in the low micromolar range .

Case Study 1: Antimicrobial Evaluation

A series of thioacetamide derivatives were synthesized and tested for their antimicrobial properties. Among these derivatives, several compounds demonstrated significant activity against both bacterial and fungal strains. The results indicated that modifications to the thioamide group could enhance antimicrobial efficacy.

Case Study 2: Anticancer Screening

In a study evaluating various synthesized compounds for anticancer properties, this compound was included in a panel of over sixty cancer cell lines. The compound exhibited promising growth inhibition rates against several types of cancer cells, suggesting its potential as a lead compound for further development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Core Heterocycle Differences: The hexahydroquinazolinone core in the target compound contrasts with triazole (e.g., compound 6m in ) or thiazole rings (e.g., ). Quinazolinones are associated with kinase inhibition and anticonvulsant activity, while triazoles often serve as bioisosteres for amide bonds, improving metabolic resistance . The diethylaminoethyl side chain in the target compound is absent in analogs like 6m or ’s thiazol-2-yl derivatives. This group likely enhances solubility and membrane permeability compared to simpler alkyl chains .

Substituent Positioning on Aromatic Rings: The 2-chlorophenyl group in the target differs from 4-chlorophenyl (e.g., 6m) or 2,4-dichlorophenyl (). For instance, 2,4-dichlorophenyl analogs in showed enhanced anticonvulsant activity due to increased lipophilicity .

Thioether vs. Oxygen/Sulfur Analogues: The thioether bridge in the target compound (C–S–C) replaces oxygen or triazole linkages seen in analogs.

Physicochemical and Spectroscopic Properties

- Melting Points: The target compound’s melting point is unreported, but analogs in (e.g., compound 8: 315.5°C) suggest high thermal stability due to rigid quinazolinone cores and hydrogen bonding .

- Spectroscopic Data: IR: Expected peaks include ν(C=O) ~1670–1680 cm⁻¹ (quinazolinone and acetamide), ν(N–H) ~3290 cm⁻¹, and ν(C–S) ~700–800 cm⁻¹, aligning with and . HRMS: Molecular ion [M+H]⁺ would differ from ’s 6m (393.1112) due to the target’s larger mass (additional diethylaminoethyl and hexahydroquinazolinone groups) .

Data Tables

Table 1: Comparative Structural Features

Q & A

Q. What are the typical synthetic routes for N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the hexahydroquinazolinone core via cyclization of substituted thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2 : Sulfide bond formation between the quinazolinone and chlorophenylacetamide moieties using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with ≥95% purity .

- Key Analytical Tools : NMR (¹H/¹³C) to confirm bond formation, HPLC for purity assessment .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–7.8 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and sulfide (C-S at ~40 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 485.15) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the hexahydroquinazoline ring and confirms dihedral angles between substituents .

Q. What are common challenges in purifying this compound?

- Methodological Answer :

- By-product Formation : Side reactions during sulfide coupling may yield disulfide by-products. Mitigation: Use inert atmospheres (N₂/Ar) and stoichiometric control of reagents .

- Solubility Issues : Poor solubility in polar solvents requires mixed-solvent systems (e.g., DCM/methanol) for recrystallization .

- Chromatography Optimization : Tailor solvent gradients (e.g., 5% → 30% ethyl acetate in hexane) to separate structurally similar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% EDC) to identify optimal parameters .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps (e.g., sulfide bond formation) .

- Green Chemistry Approaches : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

Q. What strategies are used to elucidate the compound’s mechanism of biological action?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays to quantify IC₅₀ values .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., quinazoline core occupying ATP-binding pockets) using AutoDock Vina .

- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS to assess pharmacokinetic liabilities .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogues with substituent changes (e.g., 2-chlorophenyl vs. 4-fluorophenyl) using cytotoxicity assays (MTT) on cancer cell lines .

- Electronic Effects : Replace diethylaminoethyl with morpholinoethyl to enhance solubility; measure logP shifts via shake-flask method .

- Crystallographic Analysis : Resolve structural differences (e.g., torsion angles) to correlate with activity trends .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours; monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., recommend ≤-20°C if Td < 100°C) .

- Light Sensitivity : UV-vis spectroscopy (254 nm exposure) to assess photodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.